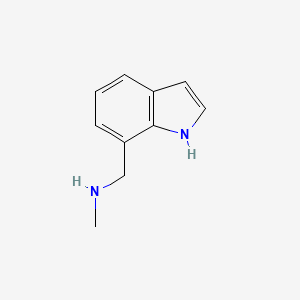
(1H-indol-7-ylmethyl)(methyl)amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Properties
Indole derivatives have gained attention due to their potential as anticancer agents. Research suggests that “(1H-indol-7-ylmethyl)(methyl)amine” may exhibit cytotoxic effects against cancer cells, making it a promising candidate for cancer therapy . Further studies are needed to elucidate its specific mechanisms of action and optimize its efficacy.
Antimicrobial Activity
Indoles, both natural and synthetic, possess antimicrobial properties. “(1H-indol-7-ylmethyl)(methyl)amine” could potentially inhibit the growth of bacteria, fungi, and other pathogens. Investigating its antimicrobial spectrum and understanding its mode of action would be valuable for drug development .
Neuroprotective Effects
Indole derivatives have been explored for their neuroprotective potential. “(1H-indol-7-ylmethyl)(methyl)amine” might play a role in preserving neuronal health and combating neurodegenerative diseases. Researchers could investigate its impact on neuronal cell lines and animal models .
Anti-inflammatory Properties
Inflammation is implicated in various diseases. Indole compounds, including “(1H-indol-7-ylmethyl)(methyl)amine,” may modulate inflammatory pathways. Studying its anti-inflammatory effects could lead to novel therapeutic strategies for inflammatory disorders .
Gastrointestinal Disorders
Indole derivatives have been associated with gastrointestinal health. “(1H-indol-7-ylmethyl)(methyl)amine” might influence gut microbiota or gut-brain communication. Researchers could explore its effects on digestive processes and gut-related diseases .
Psychopharmacological Applications
Given the indole scaffold’s relevance to neurotransmitters like serotonin, “(1H-indol-7-ylmethyl)(methyl)amine” could have psychopharmacological implications. Investigating its interactions with receptors and neurotransmitter systems may reveal its potential in mental health treatments .
Cardiovascular Effects
Indole derivatives have been linked to cardiovascular health. “(1H-indol-7-ylmethyl)(methyl)amine” might impact blood vessels, heart function, or blood pressure regulation. Research in this area could uncover its cardiovascular effects .
Metabolic Disorders
Considering the role of indoles in metabolism, “(1H-indol-7-ylmethyl)(methyl)amine” could influence metabolic pathways. Researchers could explore its effects on glucose homeostasis, lipid metabolism, or obesity-related conditions .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that (1H-indol-7-ylmethyl)(methyl)amine may be involved in similar pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
1-(1H-indol-7-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-6,11-12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZMVJWWVQPYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-7-ylmethyl)(methyl)amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)
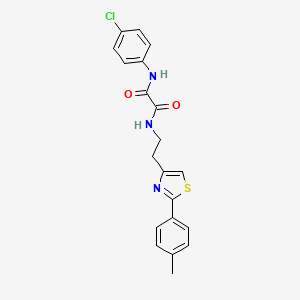
![6-chloro-7-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2437477.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2437478.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2437479.png)

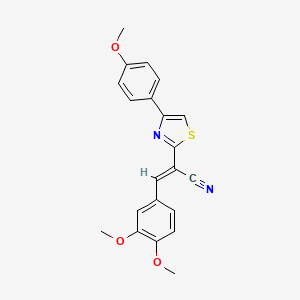
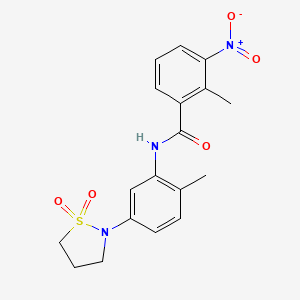
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)

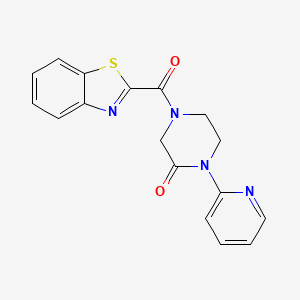
![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)
![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)